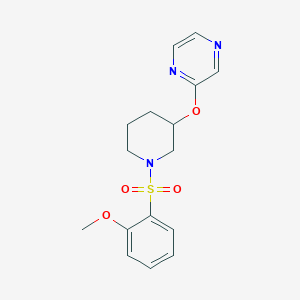
2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports an organophotocatalysed [1 + 2 + 3] strategy to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of “2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine” is represented by the molecular formula C16H19N3O4S. More detailed structural information might be available in specialized databases or scientific literature.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives, including MPO, serve as crucial building blocks in drug design. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers explore MPO’s potential as a scaffold for novel drug candidates targeting specific diseases or biological pathways .
Antiviral Agents
Given the ongoing global health challenges, antiviral research remains a priority. Scientists have investigated MPO and its derivatives for their antiviral properties. In vitro and in silico studies assess their efficacy against a broad spectrum of viruses. Understanding MPO’s interactions with viral proteins and its impact on viral replication can guide the development of effective antiviral therapies .
Chemical Biology and Target Identification
MPO’s unique chemical structure allows researchers to use it as a probe for target identification. By modifying its substituents or functional groups, scientists can tailor MPO derivatives to interact selectively with specific biological targets. These studies contribute to our understanding of cellular processes and potential therapeutic interventions.
Materials Science and Nanotechnology
Beyond medicinal applications, MPO derivatives find utility in materials science. Researchers explore their use in nanomaterials, sensors, and drug delivery systems. By incorporating MPO-based molecules into nanocarriers, they enhance drug stability, controlled release, and targeted delivery to specific tissues or cells.
Organic Synthesis and Methodology Development
Efficient synthetic methods for obtaining MPO derivatives are essential. Researchers focus on developing cost-effective and scalable routes to access these compounds. Strategies include cyclization, annulation, multicomponent reactions, and functionalization. These synthetic advances enable broader exploration of MPO’s applications .
Biochemical Assays and High-Throughput Screening
MPO derivatives serve as valuable tools in biochemical assays and high-throughput screening platforms. Researchers use them to probe enzyme activity, receptor binding, and cellular responses. By assessing MPO’s effects on specific biological pathways, they identify potential drug leads or study protein-ligand interactions .
Propiedades
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-22-14-6-2-3-7-15(14)24(20,21)19-10-4-5-13(12-19)23-16-11-17-8-9-18-16/h2-3,6-9,11,13H,4-5,10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCLLTDPFPVIKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370370.png)
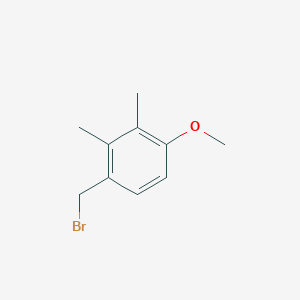
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2370373.png)
![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)
![N-[(E)-(4-ethoxyphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B2370377.png)
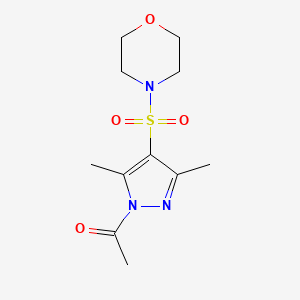
![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)
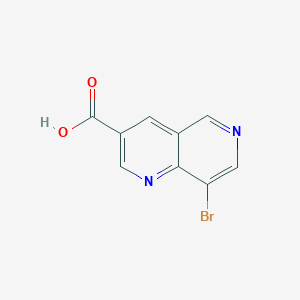
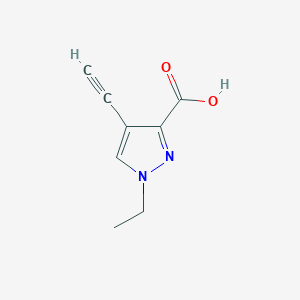
![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)
![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)